2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purino[7,8-a]imidazole core with various substituents such as but-2-enyl, cyclohexyl, and dimethyl groups. The compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves several steps, including the formation of the purino[7,8-a]imidazole core and the introduction of the substituents. One common method involves the condensation of appropriate starting materials under specific reaction conditions.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the desired transformations.
Chemical Reactions Analysis
2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For instance, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a valuable candidate for drug development and therapeutic research .
In the industrial sector, 2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity profile enable its use in various applications, contributing to advancements in these fields.
Mechanism of Action
The mechanism of action of 2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
The molecular targets and pathways involved can vary depending on the specific biological activity being studied. Detailed mechanistic studies are essential to fully understand how this compound exerts its effects and to identify potential therapeutic applications.
Comparison with Similar Compounds
2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione can be compared with other similar compounds, such as isoindole-1,3-dione derivatives and other purine analogs. These compounds share structural similarities but may differ in their substituents and overall reactivity.
For example, isoindole-1,3-dione derivatives are known for their biological activities and are commonly used in pharmaceutical research. the unique combination of substituents in this compound may confer distinct properties and advantages, such as enhanced stability or specific biological activity .
Properties
IUPAC Name |
2-[(E)-but-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-4-5-11-22-17(25)15-16(21(3)19(22)26)20-18-23(15)12-13(2)24(18)14-9-7-6-8-10-14/h4-5,12,14H,6-11H2,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBJHCAQZCYRKC-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C=C(N3C4CCCCC4)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3C4CCCCC4)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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